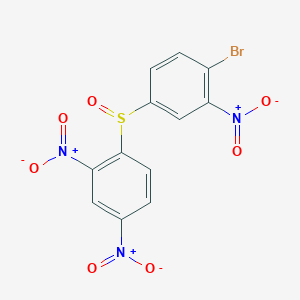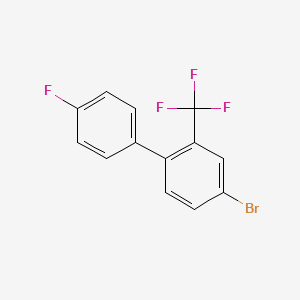
4-Bromo-4'-fluoro-2-(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of bromine, fluorine, and trifluoromethyl groups in this compound makes it particularly interesting for various chemical applications due to its unique electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Halogenation: Introduction of bromine and fluorine atoms into the biphenyl structure.
Trifluoromethylation: Addition of the trifluoromethyl group.
Common reagents used in these reactions include bromine, fluorine gas, and trifluoromethylating agents such as trifluoromethyl iodide. Reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-fluoro-1,1’-biphenyl: Lacks the trifluoromethyl group.
4-Bromo-2-(trifluoromethyl)-1,1’-biphenyl: Lacks the fluorine atom.
4-Fluoro-2-(trifluoromethyl)-1,1’-biphenyl: Lacks the bromine atom.
Uniqueness
The presence of all three substituents (bromine, fluorine, and trifluoromethyl) in 4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl makes it unique
Properties
Molecular Formula |
C13H7BrF4 |
|---|---|
Molecular Weight |
319.09 g/mol |
IUPAC Name |
4-bromo-1-(4-fluorophenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7BrF4/c14-9-3-6-11(12(7-9)13(16,17)18)8-1-4-10(15)5-2-8/h1-7H |
InChI Key |
IUVRESAOBOVDTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


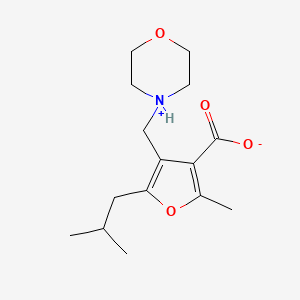


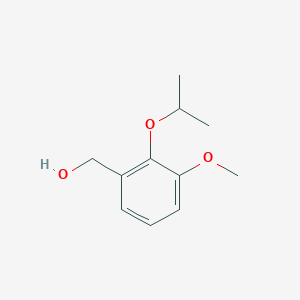


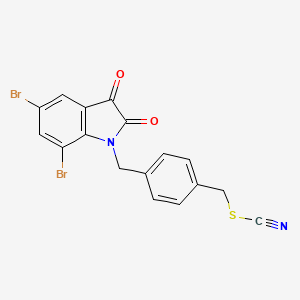


![Anthra[1,2-C][1,2,5]oxadiazole](/img/structure/B14758005.png)
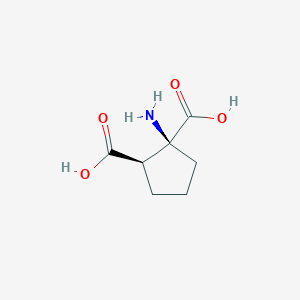

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)
